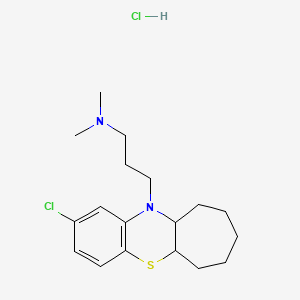
Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride is a heterocyclic organic compound. It is known for its complex structure and significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential for various reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Advanced techniques such as flow chemistry and automated synthesis are employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurological disorders and infections.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(b)cyclohepta(e)(1,4)thiazine derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Thiazine analogs: Compounds with a thiazine ring system, which may have different substituents and properties.
Uniqueness
Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
54969-07-2 |
|---|---|
Fórmula molecular |
C18H28Cl2N2S |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
3-(2-chloro-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b][1,4]benzothiazin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H27ClN2S.ClH/c1-20(2)11-6-12-21-15-7-4-3-5-8-17(15)22-18-10-9-14(19)13-16(18)21;/h9-10,13,15,17H,3-8,11-12H2,1-2H3;1H |
Clave InChI |
PZLOWIQJDQLUMC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2CCCCCC2SC3=C1C=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















